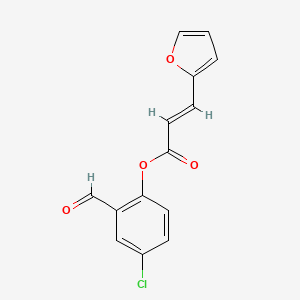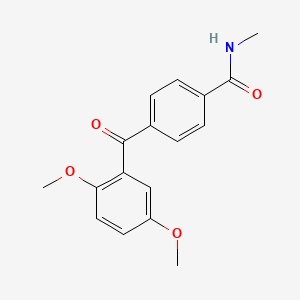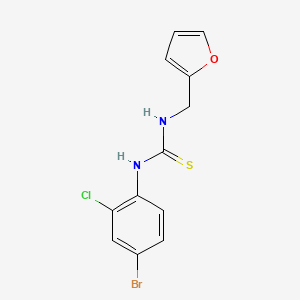
4-chloro-2-formylphenyl 3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-formylphenyl 3-(2-furyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is synthesized by the reaction of 4-chloro-2-formylphenol with 3-(2-furyl)acrylic acid, and it is known for its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-2-formylphenyl 3-(2-furyl)acrylate is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. The compound may also modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound can also modulate the expression of various genes and proteins involved in cell cycle regulation and apoptosis. In addition, it has been reported to have antioxidant and antiangiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-2-formylphenyl 3-(2-furyl)acrylate in lab experiments include its high potency, selectivity, and low toxicity. The compound can be easily synthesized and purified, and it can be used in various assays to study its biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 4-chloro-2-formylphenyl 3-(2-furyl)acrylate. One direction is to further investigate its mechanism of action and identify its cellular targets. Another direction is to explore its potential applications in drug discovery, particularly in the development of novel anticancer agents. Additionally, the compound can be used in the synthesis of new materials with unique properties and applications in various fields.
Méthodes De Synthèse
The synthesis of 4-chloro-2-formylphenyl 3-(2-furyl)acrylate involves a simple reaction between 4-chloro-2-formylphenol and 3-(2-furyl)acrylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the product is obtained by purification and isolation techniques. The yield of the product depends on the reaction conditions, such as temperature, time, and concentration of the reactants.
Applications De Recherche Scientifique
4-chloro-2-formylphenyl 3-(2-furyl)acrylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
(4-chloro-2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-5-13(10(8-11)9-16)19-14(17)6-4-12-2-1-7-18-12/h1-9H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWBIATSKDBSF-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)


![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)


![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)
![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)

![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)